

2,6-Dimethylbenzonitrile melting point and boiling point

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Compound of Interest

Compound Name: 2,6-Dimethylbenzonitrile

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An In-Depth Technical Guide to the Melting and Boiling Points of **2,6-Dimethylbenzonitrile**
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of **2,6-Dimethylbenzonitrile** (CAS 6575-13-9), a key intermediate in various synthetic applications. Moving beyond a simple recitation of values, this document delves into the core physicochemical principles that govern these phase transitions. It offers a detailed examination of the molecular structure's influence on intermolecular forces and crystal lattice packing. Furthermore, this guide presents field-proven, step-by-step protocols for the accurate experimental determination of these properties, emphasizing the causality behind methodological choices. The significance of melting and boiling points in the context of purity assessment, chemical process development, and quality control within the pharmaceutical industry is also thoroughly discussed.

Introduction to 2,6-Dimethylbenzonitrile

2,6-Dimethylbenzonitrile, also known as 2-Cyano-m-xylene, is an aromatic nitrile compound. Its structure consists of a benzene ring substituted with a cyano group ($-C\equiv N$) and two methyl groups ($-CH_3$) at the ortho positions. This substitution pattern imparts specific steric and electronic properties that are critical to its reactivity and physical characteristics. As a versatile chemical intermediate, understanding its physical properties is paramount for its effective use

in synthesis, purification, and formulation. The melting and boiling points are fundamental parameters that provide insights into the compound's purity, thermal stability, and the nature of its intermolecular interactions.[1][2]

Theoretical Framework: The Science of Phase Transitions

The melting and boiling points of a molecular compound are not arbitrary numbers; they are direct reflections of the energy required to overcome the intermolecular forces holding the molecules together in the solid and liquid states, respectively.

2.1. Intermolecular Forces and Boiling Point

The transition from a liquid to a gas (boiling) requires molecules to gain sufficient kinetic energy to escape the cohesive forces in the liquid phase. The primary forces at play in **2,6-**

Dimethylbenzonitrile are:

- **Dipole-Dipole Interactions:** The cyano group ($\text{-C}\equiv\text{N}$) is highly polar due to the significant electronegativity difference between nitrogen and carbon. This creates a strong molecular dipole, leading to powerful dipole-dipole attractions between adjacent molecules. These are the dominant intermolecular forces and are the primary reason for the relatively high boiling point of nitriles compared to non-polar compounds of similar molecular weight.[3]
- **Van der Waals Forces (London Dispersion Forces):** These temporary, induced-dipole attractions exist in all molecules. Their strength increases with the size of the molecule and the surface area available for interaction. The aromatic ring and methyl groups of **2,6-Dimethylbenzonitrile** contribute significantly to these forces.

2.2. Crystal Packing and Melting Point

The melting point is the temperature at which a well-ordered solid crystal lattice breaks down into a disordered liquid state. This transition is influenced not only by the strength of intermolecular forces but also by the efficiency with which the molecules can pack into a crystal lattice.

- **Molecular Symmetry:** High molecular symmetry allows for more efficient and stable packing in a crystal lattice. This tight packing maximizes intermolecular interactions, requiring more energy (a higher temperature) to disrupt. The 1,2,6-substitution pattern of **2,6-Dimethylbenzonitrile** influences its symmetry and, consequently, its ability to form a stable crystal structure.
- **Impurities:** The presence of impurities disrupts the regularity of the crystal lattice. This disruption weakens the overall structure, requiring less energy to break it down. Consequently, impure substances exhibit both a depression of the melting point and a broadening of the melting range (the temperature difference between the start and completion of melting).^[4]^[5] A sharp melting range (typically 0.5-1.5°C) is a strong indicator of high purity.^[5]

Physicochemical Data for 2,6-Dimethylbenzonitrile

The experimentally determined melting and boiling points for **2,6-Dimethylbenzonitrile** are summarized below. It is crucial to note that boiling points are highly dependent on ambient pressure.

Property	Value	Conditions	Source(s)
Chemical Name	2,6-Dimethylbenzonitrile	-	[6][7]
CAS Number	6575-13-9	-	[6][7]
Molecular Formula	C ₉ H ₉ N	-	
Molecular Weight	131.18 g/mol	-	[6]
Appearance	White to cream crystalline solid	Room Temperature	[6]
Melting Point	88 - 91 °C	-	[8]
88 - 92 °C	Measured	[1]	
Boiling Point	228.7 °C	760 mmHg (Atmospheric Pressure)	[8]
93 °C	10 mmHg (Reduced Pressure)	[9]	

The significant difference in boiling point at atmospheric pressure versus under vacuum highlights a critical consideration for its handling. Distillation at atmospheric pressure would require high temperatures that could potentially lead to decomposition. Therefore, vacuum distillation is the preferred method for purification.[10]

Experimental Determination Protocols

Accurate determination of melting and boiling points is a fundamental laboratory skill. The following protocols describe standard methods, emphasizing the rationale behind each step to ensure data integrity.

4.1. Melting Point Determination

The objective is to heat a small, powdered sample slowly and observe the temperature range over which it transitions from a solid to a liquid. A slow heating rate (1-2°C per minute) near the

melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

Method 1: Digital Melting Point Apparatus

This is the most common and precise method used in modern research labs.

- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[\[11\]](#)
 - Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material.
 - Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The final packed sample height should be 2-3 mm.[\[12\]](#)
- Apparatus Operation:
 - Set a "plateau" or "start" temperature on the apparatus approximately 10-15°C below the expected melting point. This allows for rapid heating to a point just below the melt, saving time.[\[13\]](#)[\[14\]](#)
 - Set the "ramp rate" to 1-2°C per minute for an accurate determination.[\[14\]](#)
 - Insert the prepared capillary tube into the heating block.
 - Press "Start" to initiate the heating program.
 - Observe the sample through the magnifying eyepiece.
- Data Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.

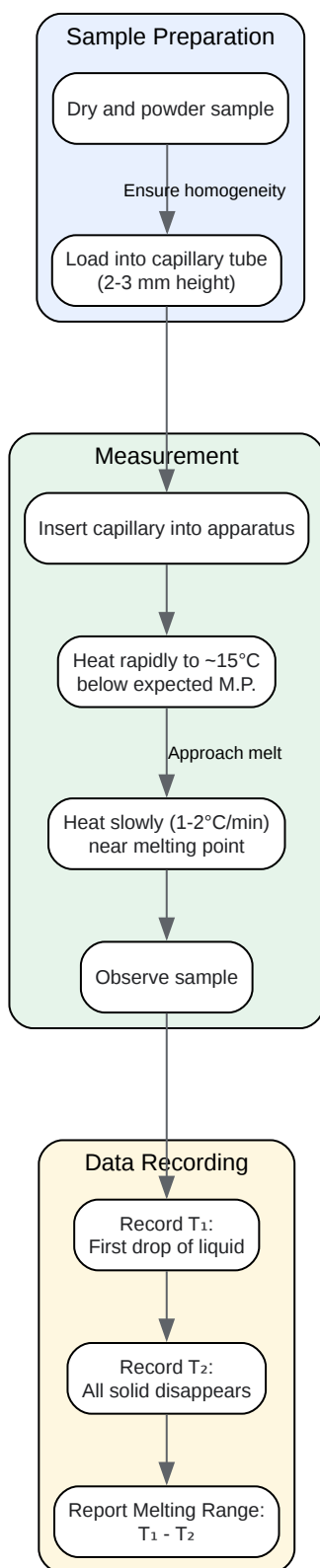
- Record the temperature (T_2) at which the last solid crystal melts, resulting in a completely clear liquid.
- Report the result as a melting range ($T_1 - T_2$).

Method 2: Thiele Tube Apparatus

This classic method provides excellent accuracy when performed carefully and demonstrates the principles of heat transfer via convection currents.[\[15\]](#)

- Apparatus Setup:
 - Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) so the oil level is just above the top of the side-arm loop.[\[9\]](#)
 - Securely clamp the Thiele tube to a retort stand.
 - Attach the prepared capillary tube (as described above) to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving or snapping in the hot oil.[\[9\]](#)
[\[15\]](#)
 - Insert the thermometer/capillary assembly into the Thiele tube via a holed stopper.
- Heating and Observation:
 - Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner using a back-and-forth motion.[\[8\]](#) The design of the tube will create convection currents, ensuring uniform heating of the entire oil bath.[\[15\]](#)
 - As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.
 - Record the melting range ($T_1 - T_2$) as described for the digital apparatus.

Workflow for Melting Point Determination



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Caption: Workflow for accurate melting point determination.

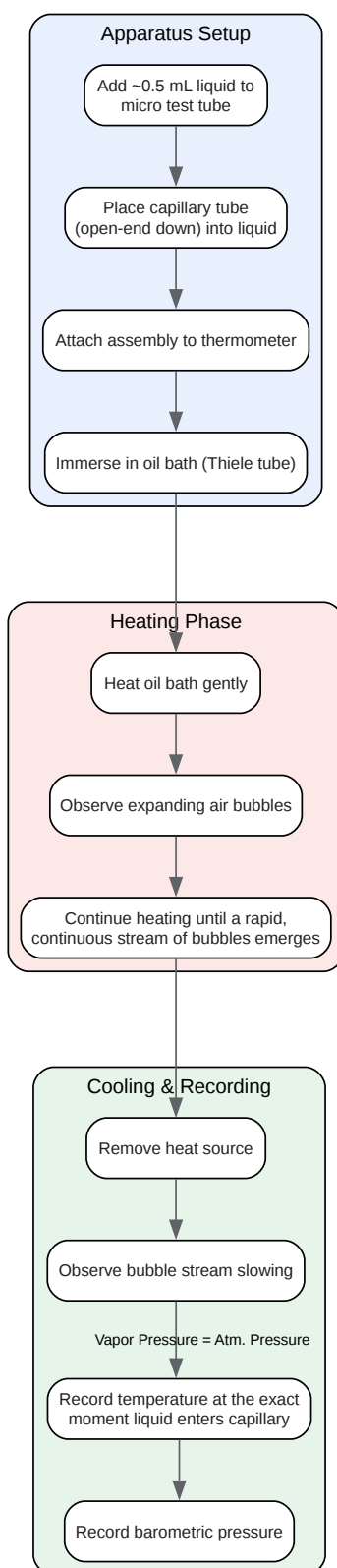
4.2. Micro Boiling Point Determination

This method is ideal when only a small quantity of the substance is available. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[\[16\]](#)[\[17\]](#)

- Apparatus Setup:
 - Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of **2,6-Dimethylbenzonitrile** to a thermometer with a rubber band. The liquid should be level with the thermometer bulb.[\[3\]](#)[\[18\]](#)
 - Obtain a melting point capillary tube (sealed at one end). Place this capillary tube, open-end down, into the liquid in the small test tube. This trapped pocket of air will act as a nucleation site for boiling.[\[3\]](#)[\[19\]](#)
 - Suspend the entire assembly in a Thiele tube or a beaker filled with heating oil, ensuring the sample is fully immersed.
- Heating and Observation:
 - Heat the oil bath gently. Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.[\[3\]](#)[\[20\]](#)
 - Continue heating until a rapid, continuous stream of bubbles emerges from the capillary. This indicates the liquid is boiling and its vapor is filling the capillary.[\[18\]](#)[\[20\]](#)
 - Remove the heat source and allow the apparatus to cool slowly.
- Data Recording:
 - The stream of bubbles will slow and eventually stop. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.[\[9\]](#)[\[21\]](#)
 - Record the temperature at this exact moment. This is the boiling point.

- Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[\[20\]](#)

Workflow for Micro Boiling Point Determination



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Caption: Workflow for micro boiling point determination.

Significance in Research and Drug Development

The melting and boiling points are critical quality attributes that have direct implications for researchers and drug development professionals.

- **Compound Identification and Purity Assessment:** A sharp melting point that matches the literature value is a primary indicator of a compound's identity and high purity.[1][2][4] A depressed and broad melting range immediately signals the presence of impurities, necessitating further purification.[5]
- **Process Chemistry and Purification:** The boiling point is the cornerstone of purification by distillation.[22][23] Knowing the boiling point of **2,6-Dimethylbenzonitrile** at different pressures allows scientists to design efficient distillation or vacuum distillation protocols to separate it from starting materials, byproducts, or solvents.[10][24]
- **Pharmaceutical Development:** In the pharmaceutical industry, the melting point of an Active Pharmaceutical Ingredient (API) is a critical parameter.[1][4][5] It influences solubility, dissolution rate, and stability, all of which affect the drug's bioavailability.[25] Furthermore, melting point determination is a standard test in pharmacopoeias for quality control of APIs and excipients.[4][5]

Safety Considerations

According to its Safety Data Sheet (SDS), **2,6-Dimethylbenzonitrile** is considered hazardous.[26] It is harmful if swallowed and causes skin and serious eye irritation.[6][7]

- **Personal Protective Equipment (PPE):** Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.[26]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[26][27] Wash hands thoroughly after handling.
- **Experimental Hazards:** The determination procedures involve heating oil to high temperatures, which poses a burn risk. Never handle hot glassware without appropriate thermal protection.[15] Ensure the experimental setup is secure and stable.

Conclusion

The melting point (approx. 88-92°C) and boiling point (228.7°C @ 760 mmHg) of **2,6-Dimethylbenzonitrile** are defining physical properties rooted in its molecular structure. The strong dipole of the nitrile group and the overall molecular size dictate the energy required for phase transitions. For the practicing scientist, these values are not merely data points but are essential tools for verifying purity, guiding purification strategies like vacuum distillation, and ensuring the quality and consistency of materials used in complex synthetic and pharmaceutical applications. The rigorous and careful application of the experimental protocols detailed herein is fundamental to generating reliable and meaningful data.

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